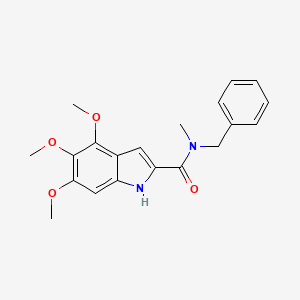![molecular formula C6H11ClO2S B14157205 Ethyl [(2-chloroethyl)sulfanyl]acetate CAS No. 4332-56-3](/img/structure/B14157205.png)
Ethyl [(2-chloroethyl)sulfanyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(2-chloroethyl)sulfanyl]acetate is an organic compound with the molecular formula C6H11ClO2S. This compound is characterized by the presence of a chloroethyl group and a sulfanyl group attached to an acetate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl [(2-chloroethyl)sulfanyl]acetate can be synthesized through several methods. One common method involves the reaction of ethyl acetate with 2-chloroethanethiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [(2-chloroethyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl [(2-ethyl)sulfanyl]acetate.
Substitution: Various substituted ethyl sulfanyl acetates.
Applications De Recherche Scientifique
Ethyl [(2-chloroethyl)sulfanyl]acetate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential therapeutic agents may utilize this compound as a building block.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl [(2-chloroethyl)sulfanyl]acetate involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. This can result in the modification of proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [(2-bromoethyl)sulfanyl]acetate
- Ethyl [(2-iodoethyl)sulfanyl]acetate
- Ethyl [(2-methylethyl)sulfanyl]acetate
Uniqueness
Ethyl [(2-chloroethyl)sulfanyl]acetate is unique due to the presence of the chloroethyl group, which imparts specific reactivity and properties. Compared to its bromo and iodo analogs, the chloro compound is less reactive but more stable, making it suitable for certain applications where controlled reactivity is desired.
Propriétés
Numéro CAS |
4332-56-3 |
|---|---|
Formule moléculaire |
C6H11ClO2S |
Poids moléculaire |
182.67 g/mol |
Nom IUPAC |
ethyl 2-(2-chloroethylsulfanyl)acetate |
InChI |
InChI=1S/C6H11ClO2S/c1-2-9-6(8)5-10-4-3-7/h2-5H2,1H3 |
Clé InChI |
BVJWZFFOCWNENA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


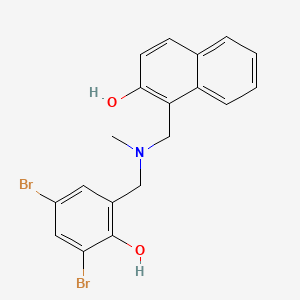
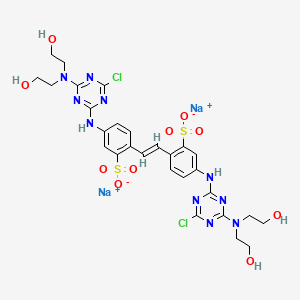
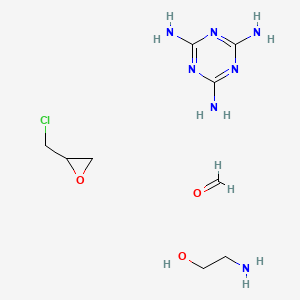
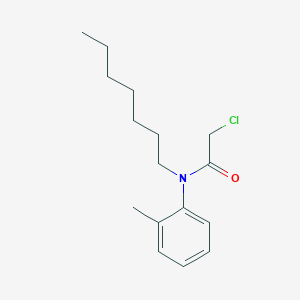
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)

![2-(4-{[(4-Bromophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-methylquinoline-4-carboxylate](/img/structure/B14157185.png)
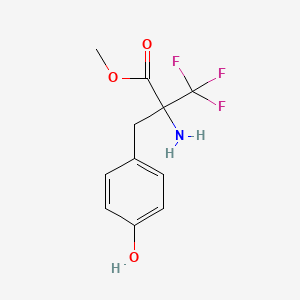
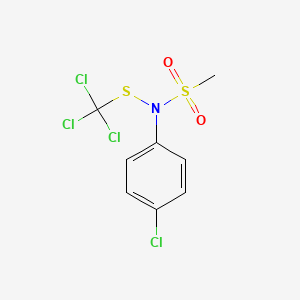
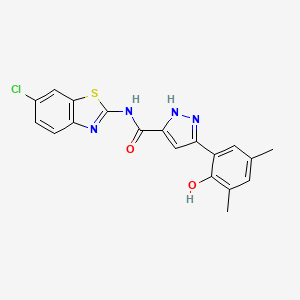
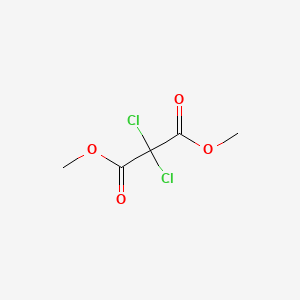
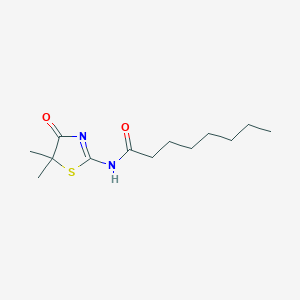
![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)
